Erythromycin gluceptate

Vue d'ensemble

Description

Erythromycin gluceptate is a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics which consists of Azithromycin, Clarithromycin, Spiramycin and others . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .

Synthesis Analysis

Erythromycin is produced by a strain of Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation resulted in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds . This facilitated cellular maintenance and erythromycin biosynthesis .Molecular Structure Analysis

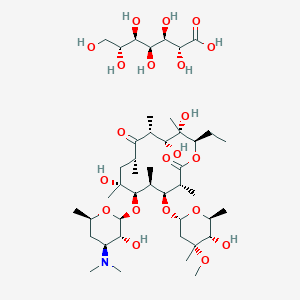

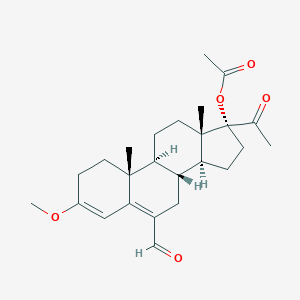

The molecular formula of Erythromycin gluceptate is C44H81NO21 . The structure of Erythromycin gluceptate is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Erythromycin gluceptate was found to degrade significantly under acid, base, oxidative and thermal stress conditions, and was only stable under photolytic degradation conditions .Physical And Chemical Properties Analysis

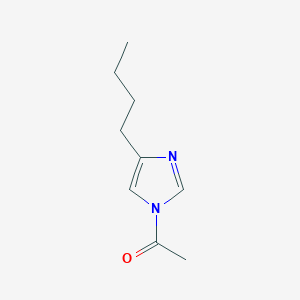

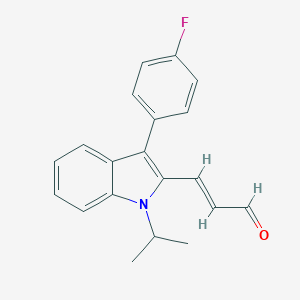

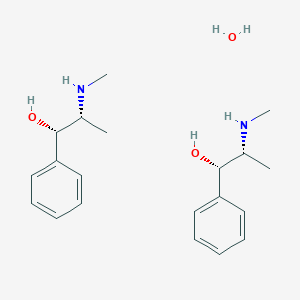

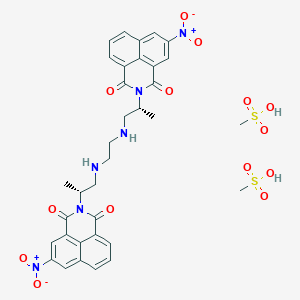

Erythromycin gluceptate is a macrolide antibiotic with a broad spectrum of antimicrobial activity . The chemical structures of ERY and related impurities are shown in Fig. 1 .Applications De Recherche Scientifique

Antimicrobial Spectrum

Erythromycin gluceptate is active against most Gram-positive bacteria and some Gram-negative organisms . Its spectrum of activity is similar to that of penicillin G .

Pharmacokinetics

After oral administration of erythromycin base, stearate or estolate, peak levels of base and ester occur in one to four hours, following which serum concentrations gradually decline over the next six to eight hours . Erythromycin appears in blood, urine, liver and other organs and crosses the placenta .

Adverse Reactions

Diarrhea is a common adverse effect. Phlebitis is common with i.v. administration of erythromycin . Cholestatic hepatitis may occur after oral or injectable use of erythromycin estolate .

Therapeutic Use

Erythromycin is an effective alternative to penicillin for group A streptococcal tonsillopharyngitis in patients allergic to penicillins and for pneumococcal infection of the middle ear . It is the drug of choice for Mycoplasma sp and neonatal chlamydial pneumonias and Legionnaires’ disease .

Treatment of Infections

Erythromycin has been used successfully to treat pneumococcal meningitis, staphylococcal arthritis and osteomyelitis, abscesses in the skin and in various organs .

Stability in Solutions

Erythromycin gluceptate has been studied for its stability in Sodium Chloride Injection and Dextrose Injection .

Mécanisme D'action

Target of Action

Erythromycin gluceptate, a member of the macrolide group of antibiotics, primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Erythromycin gluceptate interacts with its target by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes . This binding inhibits protein synthesis, thereby preventing the replication of bacteria . It’s important to note that erythromycin is a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The primary biochemical pathway affected by erythromycin gluceptate is the protein synthesis pathway . By inhibiting this pathway, erythromycin prevents the production of essential proteins required for various cellular functions, leading to the cessation of bacterial growth .

Pharmacokinetics

Erythromycin is rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with less than 5% of the orally administered dose excreted unchanged in the urine . The bioavailability of erythromycin depends on the ester type, ranging between 30% and 65% . The elimination half-life is approximately 1.5 hours, and it is primarily excreted in the bile .

Result of Action

The primary result of erythromycin gluceptate’s action is the inhibition of bacterial growth . By preventing protein synthesis, erythromycin disrupts essential cellular functions, leading to the cessation of bacterial replication . This makes it effective against a variety of infections caused by both gram-positive and gram-negative bacteria .

Action Environment

The action of erythromycin gluceptate can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, which can affect its bioavailability . Additionally, the stability of erythromycin is pH-dependent, with optimal stability observed between pH 7 and 8 . Furthermore, the presence of other drugs metabolized by the cytochrome P450 system can rapidly affect the levels of erythromycin, due to its inhibitory effect on this system .

Safety and Hazards

Erythromycin can cause unwanted or dangerous effects when used with certain medicines. Your doctor may need to change your treatment plan if you use cisapride, pimozide, ergotamine, or dihydroergotamine . Antibiotic medicines can cause diarrhea, which may be a sign of a new infection. If you have diarrhea that is watery or bloody, stop taking erythromycin and call your doctor .

Orientations Futures

Erythromycin is used to treat or prevent many different types of infections caused by bacteria . It may also be used during pregnancy to prevent Group B streptococcal infection in the newborn , and to improve delayed stomach emptying . It can be given intravenously and by mouth . An eye ointment is routinely recommended after delivery to prevent eye infections in the newborn .

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBDZLHAHGPXIG-VTXLJDRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H81NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027300 | |

| Record name | Erythromycin gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin gluceptate | |

CAS RN |

23067-13-2 | |

| Record name | Erythromycin gluceptate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23067-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin Gluceptate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023067132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN GLUCEPTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AY21R0U64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)